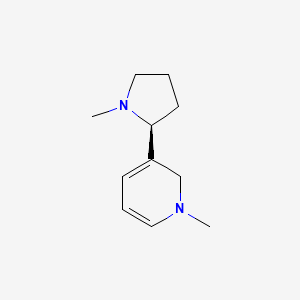
N-Methyl Nicotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Nicotine is a derivative of nicotine, a naturally occurring alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is structurally similar to nicotine but features an additional methyl group attached to the nitrogen atom in the pyrrolidine ring. This modification can significantly alter its pharmacological properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Nicotine typically involves the methylation of nicotine. One common method is the reaction of nicotine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can be optimized for higher yields and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
N-Methyl Nicotine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide. This reaction typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to nicotine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives.
科学的研究の応用
N-Methyl Nicotine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nicotine and its derivatives in various chemical reactions.
Biology: Investigated for its effects on nicotinic acetylcholine receptors and its potential role in modulating neurotransmission.
Medicine: Explored for its potential therapeutic applications, including its use as a smoking cessation aid and its effects on cognitive function.
Industry: Used in the development of nicotine replacement therapies and as a precursor for the synthesis of other pharmacologically active compounds .
作用機序
N-Methyl Nicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous systems and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the action of acetylcholine, leading to the activation of the receptors. This activation results in the release of various neurotransmitters, including dopamine, which is associated with the compound’s stimulant and rewarding effects .
類似化合物との比較
Similar Compounds
Nicotine: The parent compound, widely known for its presence in tobacco and its addictive properties.
6-Methyl Nicotine: Another derivative with a methyl group attached to the pyridine ring, known for its increased potency compared to nicotine.
Nornicotine: A demethylated form of nicotine, also found in tobacco and studied for its pharmacological effects .
Uniqueness
N-Methyl Nicotine is unique due to its specific structural modification, which alters its interaction with nicotinic receptors. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to nicotine and other derivatives. For example, this compound may have a different binding affinity for various nAChR subtypes, potentially leading to distinct biological effects .
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-2H-pyridine |
InChI |
InChI=1S/C11H18N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3/t11-/m0/s1 |
InChIキー |
KDTKPIFQMSBEQC-NSHDSACASA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CC=CN(C2)C |
正規SMILES |
CN1CCCC1C2=CC=CN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
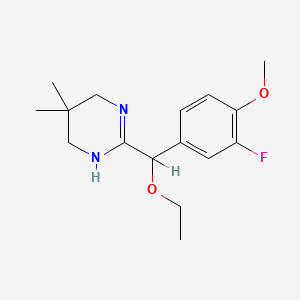
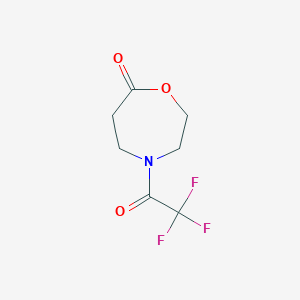
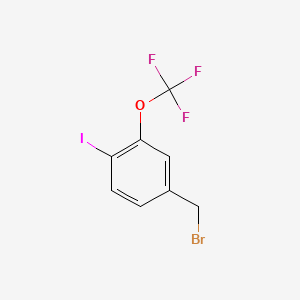
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
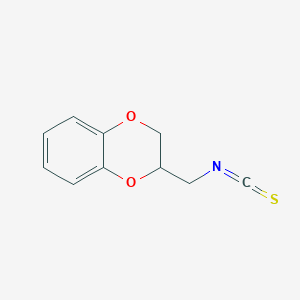

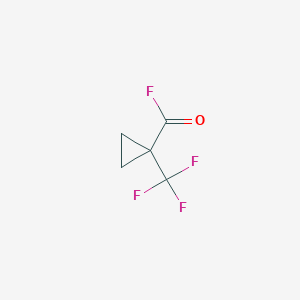
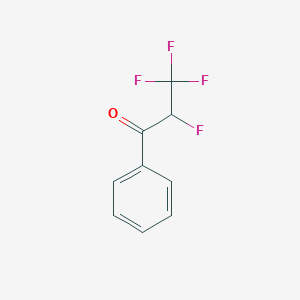
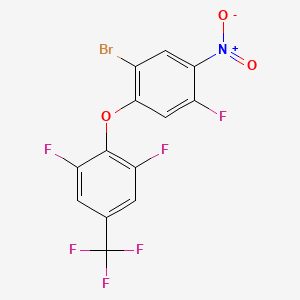
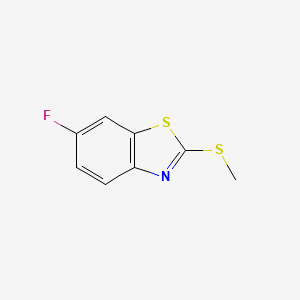
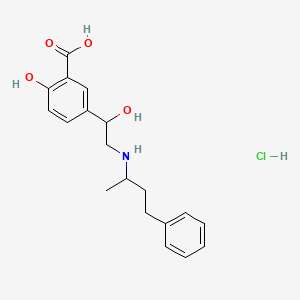
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
